Cas no 1346600-22-3 (N-Methoxycarbonyl Vigabatrin Ethyl Ester)

N-Methoxycarbonyl Vigabatrin Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- N-Methoxycarbonyl Vigabatrin Ethyl Ester
- KPKUVVDIZJKERG-UHFFFAOYSA-N
-
- インチ: 1S/C10H17NO4/c1-4-8(11-10(13)14-3)6-7-9(12)15-5-2/h4,8H,1,5-7H2,2-3H3,(H,11,13)
- InChIKey: KPKUVVDIZJKERG-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)CCC(NC(OC)=O)C=C
じっけんとくせい
- ようかいど: Dichloromethane
N-Methoxycarbonyl Vigabatrin Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M261780-100mg |
N-Methoxycarbonyl Vigabatrin Ethyl Ester |
1346600-22-3 | 100mg |
$1596.00 | 2023-05-18 | ||
TRC | M261780-10mg |
N-Methoxycarbonyl Vigabatrin Ethyl Ester |
1346600-22-3 | 10mg |
$201.00 | 2023-05-18 |
N-Methoxycarbonyl Vigabatrin Ethyl Ester 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
N-Methoxycarbonyl Vigabatrin Ethyl Esterに関する追加情報
Introduction to N-Methoxycarbonyl Vigabatrin Ethyl Ester (CAS No. 1346600-22-3)
N-Methoxycarbonyl Vigabatrin Ethyl Ester, identified by the Chemical Abstracts Service Number (CAS No.) 1346600-22-3, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of derivatives of vigabatrin, a well-known anticonvulsant agent primarily used in the treatment of infantile spasms. The ethyl ester and methoxycarbonyl functional groups in its molecular structure contribute to its unique reactivity and potential therapeutic applications.
The synthesis and characterization of N-Methoxycarbonyl Vigabatrin Ethyl Ester involve advanced organic chemistry techniques, including esterification and carbonylation reactions. These processes are critical in modifying the pharmacophoric core of vigabatrin to enhance its biological activity and reduce potential side effects. The compound’s molecular formula and structural configuration have been meticulously determined through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, ensuring high precision in its identification and characterization.
Recent studies have highlighted the importance of N-Methoxycarbonyl Vigabatrin Ethyl Ester in the development of novel anticonvulsant therapies. Research indicates that modifications to the vigabatrin molecule can lead to compounds with improved efficacy and lower toxicity profiles. The ethyl ester moiety, in particular, has been shown to enhance solubility and bioavailability, making it a promising candidate for oral administration. This has opened up new avenues for treating neurological disorders where traditional vigabatrin formulations may be limited by poor patient compliance or adverse effects.
The pharmacological properties of N-Methoxycarbonyl Vigabatrin Ethyl Ester have been extensively studied in preclinical models. These studies suggest that the compound exhibits potent GABAergic activity, similar to its parent compound vigabatrin, but with improved pharmacokinetic characteristics. GABA (gamma-aminobutyric acid) is an inhibitory neurotransmitter in the central nervous system, and enhancing its activity can lead to reduced neuronal excitability, which is beneficial in managing seizures and other neurological conditions.
One of the most intriguing aspects of N-Methoxycarbonyl Vigabatrin Ethyl Ester is its potential role in treating not only epilepsy but also other neurological disorders such as anxiety disorders, stroke, and neurodegenerative diseases. Emerging research suggests that vigabatrin derivatives may have neuroprotective properties due to their ability to modulate GABAergic signaling pathways. This has led to investigations into their use as adjunctive therapies for conditions characterized by excessive neuronal activity or neuroinflammation.
The synthetic route to N-Methoxycarbonyl Vigabatrin Ethyl Ester involves several key steps that require precise control over reaction conditions. The use of methoxycarbonylating agents such as dimethyl carbonate or diethyl carbonate is crucial for introducing the methoxycarbonyl group into the molecule. Subsequent esterification with ethanol yields the ethyl ester derivative. Optimization of these reactions is essential to achieve high yields and purity, which are critical for pharmaceutical applications.
In terms of industrial-scale production, N-Methoxycarbonyl Vigabatrin Ethyl Ester must be manufactured under stringent quality control measures to ensure consistency and safety. This includes rigorous purification processes such as column chromatography or recrystallization, followed by analytical testing to confirm its identity and purity. Collaborative efforts between chemists, pharmacologists, and manufacturing specialists are essential to translate laboratory findings into viable drug candidates.
The regulatory landscape for novel pharmaceutical compounds like N-Methoxycarbonyl Vigabatrin Ethyl Ester is complex and requires compliance with various guidelines set by global health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Preclinical toxicology studies are necessary to assess potential side effects and determine safe dosage ranges before human clinical trials can begin. These studies provide critical data on the compound’s safety profile, which is essential for regulatory approval.
Advances in computational chemistry have also played a significant role in understanding the behavior of N-Methoxycarbonyl Vigabatrin Ethyl Ester at a molecular level. Molecular modeling techniques allow researchers to predict how the compound interacts with biological targets such as GABA receptors. This information can guide further modifications to optimize its binding affinity and therapeutic efficacy. Additionally, computational methods can help identify potential drug-drug interactions or metabolic pathways that might affect its clinical use.
The future prospects for N-Methoxycarbonyl Vigabatrin Ethyl Ester are promising, with ongoing research exploring its potential applications beyond traditional anticonvulsant therapy. Clinical trials are being designed to evaluate its efficacy in treating refractory epilepsy syndromes where conventional treatments have failed. Furthermore, investigations into its neuroprotective properties may open new therapeutic avenues for neurodegenerative diseases such as Alzheimer’s disease or Parkinson’s disease.
In conclusion,N-Methoxycarbonyl Vigabatrin Ethyl Ester (CAS No. 1346600-22-3) represents a significant advancement in pharmaceutical chemistry with potential benefits for patients suffering from neurological disorders. Its unique molecular structure, combined with promising preclinical findings, positions it as a valuable candidate for further development. As research continues to uncover new therapeutic applications, this compound holds promise for improving the lives of patients worldwide through innovative medical treatments.
1346600-22-3 (N-Methoxycarbonyl Vigabatrin Ethyl Ester) 関連製品
- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
- 64358-07-2(2-Chloro-4'-n-propylbenzophenone)
- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)
- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)
- 1805383-61-2(3-Cyano-5-(difluoromethyl)-2-hydroxypyridine-4-acetic acid)
- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)
- 2229680-90-2(3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol)
- 2229548-93-8(N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide)
- 2228158-01-6(2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid)
- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)